molecular formula C9H10N2OS B1401964 2-(Thiazolidin-3-yl)nicotinaldehyde CAS No. 1779121-45-7

2-(Thiazolidin-3-yl)nicotinaldehyde

Cat. No.: B1401964
CAS No.: 1779121-45-7
M. Wt: 194.26 g/mol
InChI Key: OGKGOEYYZYNWKK-UHFFFAOYSA-N
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Description

2-(Thiazolidin-3-yl)nicotinaldehyde is a heterocyclic compound that features a thiazolidine ring fused to a nicotinaldehyde moiety The thiazolidine ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Thiazolidin-3-yl)nicotinaldehyde can be synthesized through a multi-step process involving the condensation of nicotinaldehyde with a thiazolidine derivative. One common method involves the reaction of nicotinaldehyde with thioamides and acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction yield, purity, and cost-effectiveness, as well as the use of catalysts and solvents that are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Thiazolidin-3-yl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-(Thiazolidin-3-yl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiazolidin-3-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-one: Another thiazolidine derivative with similar biological activities.

    Nicotinaldehyde: Shares the nicotinaldehyde moiety but lacks the thiazolidine ring.

    Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

Uniqueness

2-(Thiazolidin-3-yl)nicotinaldehyde is unique due to the combination of the thiazolidine ring and nicotinaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-2-1-3-10-9(8)11-4-5-13-7-11/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGOEYYZYNWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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